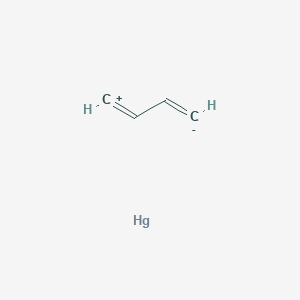
buta-1,3-diene;mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buta-1,3-diene is an organic compound with the formula CH₂=CH-CH=CH₂. It is a colorless gas that is easily condensed to a liquid and is important industrially as a precursor to synthetic rubber . Mercury, on the other hand, is a chemical element with the symbol Hg and atomic number 80. It is a heavy, silvery d-block element, and the only metallic element that is liquid at standard conditions for temperature and pressure . The combination of buta-1,3-diene and mercury forms a unique compound with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Buta-1,3-diene can be prepared through several methods:
Dehydrohalogenation of 1,4-dihaloalkanes: This involves the elimination of hydrogen halides from 1,4-dihaloalkanes.
Elimination of hydrogen halides from 4-halo-1-butene: This method also involves the removal of hydrogen halides.
Thermal cracking of hydrocarbons: This process involves breaking down larger hydrocarbon molecules into smaller ones at high temperatures.
Industrial Production Methods
Industrially, buta-1,3-diene is produced as a byproduct of the steam cracking of hydrocarbons to produce ethylene . The process involves the pyrolysis of naphtha or lighter hydrocarbons, followed by the separation of buta-1,3-diene from the resulting mixture.
化学反応の分析
Types of Reactions
Buta-1,3-diene undergoes various types of chemical reactions:
Oxidation: Buta-1,3-diene can be oxidized to form products such as butadiene monoxide.
Reduction: It can be reduced to form butenes or butanes.
Substitution: Buta-1,3-diene can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium is commonly used.
Substitution: Halogens like chlorine and bromine are used in the presence of light or heat.
Major Products
Oxidation: Butadiene monoxide.
Reduction: Butenes and butanes.
Substitution: Halogenated butadienes.
科学的研究の応用
Buta-1,3-diene has numerous applications in scientific research:
作用機序
The mechanism of action of buta-1,3-diene involves its interaction with various molecular targets and pathways:
Polymerization: Buta-1,3-diene undergoes polymerization to form synthetic rubber.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various products.
類似化合物との比較
Buta-1,3-diene can be compared with other similar compounds such as:
Buta-1,3-diyne: This compound has a similar structure but contains triple bonds instead of double bonds.
Hexa-1,3,5-triene: This compound has a longer conjugated chain and different reactivity.
Isoprene: This compound is a naturally occurring diene with similar properties but different applications.
Buta-1,3-diene is unique due to its widespread industrial applications and its role as a precursor to synthetic rubber .
特性
CAS番号 |
12002-19-6 |
|---|---|
分子式 |
C4H4Hg |
分子量 |
252.67 g/mol |
IUPAC名 |
1-mercuracyclopenta-2,4-diene |
InChI |
InChI=1S/C4H4.Hg/c1-3-4-2;/h1-4H; |
InChIキー |
DMNGXBPFKNBWTD-UHFFFAOYSA-N |
SMILES |
C1=C[Hg]C=C1 |
正規SMILES |
C1=C[Hg]C=C1 |
Color/Form |
Colorless to brownish powder |
溶解性 |
SOL IN WATER, INSOL IN ALCOHOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















